molecular formula C10H11N5O2 B12792788 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- CAS No. 126170-43-2

2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)-

Cat. No.: B12792788
CAS No.: 126170-43-2
M. Wt: 233.23 g/mol
InChI Key: UHHOVABAROJWLV-LHLIQPBNSA-N
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Description

2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- typically involves multi-step organic reactions. One common approach includes the formation of the oxetane ring through cyclization reactions, followed by the introduction of the purine base via nucleophilic substitution. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.

    Biology: Its interaction with biological molecules, such as enzymes and nucleic acids, is of interest for studying biochemical pathways and mechanisms.

    Medicine: The compound’s potential therapeutic properties are explored for developing new drugs and treatments for various diseases.

    Industry: Its use in the synthesis of advanced materials and pharmaceuticals highlights its industrial significance.

Mechanism of Action

The mechanism by which 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)-
  • 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2R,4S)-
  • 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4S)-

Uniqueness

The uniqueness of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- lies in its specific stereochemistry, which influences its reactivity and interaction with molecular targets. This stereochemistry can lead to different biological and chemical properties compared to its isomers, making it a distinct compound of interest in research and industrial applications.

Properties

CAS No.

126170-43-2

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

[(2S,4R)-4-(6-aminopurin-9-yl)-3-methylideneoxetan-2-yl]methanol

InChI

InChI=1S/C10H11N5O2/c1-5-6(2-16)17-10(5)15-4-14-7-8(11)12-3-13-9(7)15/h3-4,6,10,16H,1-2H2,(H2,11,12,13)/t6-,10-/m1/s1

InChI Key

UHHOVABAROJWLV-LHLIQPBNSA-N

Isomeric SMILES

C=C1[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

C=C1C(OC1N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

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